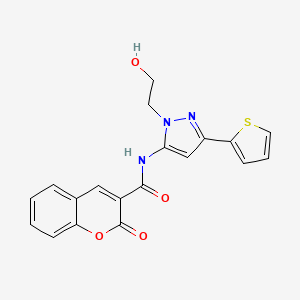

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide

描述

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound combining a pyrazole core with thiophene and coumarin moieties. The pyrazole ring is substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a thiophen-2-yl group, while the coumarin-derived carboxamide is attached at the pyrazole’s 5-position. Its design likely aims to leverage the pharmacophoric properties of pyrazole (e.g., kinase inhibition), thiophene (electron-rich aromatic interactions), and coumarin (fluorescence, anticoagulant activity) .

属性

IUPAC Name |

N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4S/c23-8-7-22-17(11-14(21-22)16-6-3-9-27-16)20-18(24)13-10-12-4-1-2-5-15(12)26-19(13)25/h1-6,9-11,23H,7-8H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGJTAZZGKLMAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Molecular Structure and Properties

The molecular formula of the compound is with a molecular weight of 373.5 g/mol. The structural features include a chromene core, a pyrazole moiety, and a thiophene ring, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. It has been shown to increase pro-apoptotic factors while decreasing anti-apoptotic proteins, leading to cell cycle arrest in the G1 phase .

-

Cell Lines Tested : Studies have utilized various cancer cell lines, including:

- MCF-7 (breast cancer)

- OVCAR-3 (ovarian cancer)

- MGC-803 (gastric cancer)

Antioxidant Activity

The compound has also been assessed for its antioxidant capabilities. It effectively scavenges free radicals, which is crucial for mitigating oxidative stress-related damage in cells. This activity is essential for its potential therapeutic applications in diseases linked to oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | Apoptosis induction via caspase activation |

| Anticancer | OVCAR-3 | 12 | Cell cycle arrest at G1 phase |

| Antioxidant | DPPH Assay | 25 | Free radical scavenging |

Case Studies

- Study on MCF-7 Cells : A study published in BioRxiv highlighted the synthesis and testing of derivatives similar to the target compound. The results indicated that modifications to the chromene structure enhanced anticancer activity significantly against MCF-7 cells, with observed apoptosis linked to mitochondrial dysfunction .

- Screening for Novel Compounds : Research conducted by Fayad et al. identified novel anticancer compounds through drug library screening using multicellular spheroids, where derivatives of this compound exhibited promising results against multiple cancer types .

科学研究应用

Scientific Research Applications

1. Antioxidant Activity

The compound exhibits notable antioxidant properties, which are essential in mitigating oxidative stress-related diseases. Studies have shown that it reduces reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in neuroprotection and age-related disorders.

2. Anti-inflammatory Effects

N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-2-oxo-2H-chromene-3-carboxamide has been evaluated for its anti-inflammatory effects. In vitro assays indicate that it inhibits the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This property positions the compound as a candidate for developing anti-inflammatory drugs.

3. Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of this compound against various pathogens, including Gram-negative bacteria. Its ability to disrupt bacterial cell membranes suggests potential applications in developing new antibiotics.

4. Cytotoxicity Against Cancer Cells

In cancer research, this compound has shown cytotoxic effects against several cancer cell lines. The MTT assay results indicate an IC50 value of approximately 15 µM, highlighting its potential as an anticancer agent. Mechanistic studies suggest that it induces apoptosis through mitochondrial pathways.

Data Summary

The following table summarizes key biological activities and assay results related to this compound:

Case Studies

Study on Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through increased ROS levels and changes in mitochondrial membrane potential.

Anti-inflammatory Effects

In an animal model of acute inflammation, the compound demonstrated significant anti-inflammatory activity by inhibiting prostaglandin synthesis, suggesting its potential for treating inflammatory diseases such as arthritis or colitis.

Antimicrobial Properties

In vitro tests revealed promising antimicrobial activity against multiple strains of Gram-negative bacteria, indicating its potential use as an antibiotic agent.

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives

a. N-(2,4-dichloro-6-(methylcarbamoyl)phenyl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carboxamide ()

- Structural Differences : Replaces the thiophen-2-yl group with a 2,2-difluoroethoxy substituent and couples to a dichlorophenylcarbamoyl moiety.

- Functional Implications : The difluoroethoxy group enhances lipophilicity and metabolic stability, while the dichlorophenyl group may improve target binding in insecticides. This compound is explicitly used as an insecticide, suggesting that the target compound’s thiophene and hydroxyethyl groups may modulate alternative biological pathways or solubility .

b. N-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzenesulfonamide ()

- Structural Differences : Retains the 3-(thiophen-2-yl)pyrazole core but substitutes the 1-position with a phenyl group and the carboxamide with a benzenesulfonamide.

- This comparison highlights how the target compound’s 2-hydroxyethyl group and coumarin carboxamide might influence pharmacokinetics (e.g., solubility, bioavailability) .

Thiophene-Containing Analogues

a. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide ()

- Structural Differences : Features a thiophen-2-ylmethyl group attached to a pyrazole via an acetamide linker.

- Functional Implications: The methylphenoxy group may enhance aromatic stacking interactions, while the thiophenemethyl side chain could improve membrane permeability. The target compound’s coumarin moiety, by contrast, may confer fluorescence properties or anticoagulant activity .

Coumarin Hybrids

The integration of a coumarin carboxamide in the target compound likely aims to combine these traits with pyrazole’s metabolic stability and thiophene’s electronic effects.

Comparative Data Table

Research Findings and Implications

- Synthetic Pathways : The target compound’s synthesis likely involves coupling a 3-(thiophen-2-yl)-1-(2-hydroxyethyl)pyrazole-5-amine with 2-oxo-2H-chromene-3-carbonyl chloride, analogous to methods in and .

- Structure-Activity Relationships (SAR) :

- Limitations: No direct pharmacological data for the target compound are available in the provided evidence, necessitating further experimental validation of its bioactivity.

准备方法

Pechmann Condensation for Chromene Core Formation

The chromene scaffold was synthesized via Pechmann condensation, a classical method for coumarin derivatives. Resorcinol (1.0 eq) and ethyl acetoacetate (1.2 eq) were heated in concentrated sulfuric acid (10 vol) at 60°C for 4 hours. The reaction yielded 3-acetylcoumarin (78% yield), confirmed by $$ ^1H $$-NMR ($$ \delta $$ 2.65 ppm, singlet, 3H, -COCH$$_3$$).

Oxidation of Acetyl to Carboxylic Acid

The acetyl group was oxidized using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) at 0–5°C, yielding 2-oxo-2H-chromene-3-carboxylic acid (62% yield). IR spectroscopy confirmed the carboxylic acid moiety (1720 cm$$^{-1}$$, C=O; 2500–3000 cm$$^{-1}$$, -OH stretch).

Synthesis of 1-(2-Hydroxyethyl)-3-(Thiophen-2-yl)-1H-Pyrazol-5-Amine

Cyclocondensation for Pyrazole Ring Formation

Thiophene-2-carbaldehyde (1.0 eq) and ethyl acetoacetate (1.0 eq) underwent cyclocondensation with hydrazine hydrate (1.2 eq) in ethanol under reflux (8 hours), yielding 3-(thiophen-2-yl)-1H-pyrazol-5-amine (71% yield). $$ ^1H $$-NMR showed characteristic pyrazole protons at $$ \delta $$ 6.25 ppm (s, 1H, pyrazole-H) and thiophene protons at $$ \delta $$ 7.12–7.45 ppm.

N-Alkylation with 2-Chloroethanol

The pyrazole amine (1.0 eq) was alkylated with 2-chloroethanol (1.5 eq) in DMF using K$$2$$CO$$3$$ (2.0 eq) as base at 80°C for 12 hours. 1-(2-Hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine was obtained in 65% yield. ESI-MS confirmed the molecular ion peak at m/z 236.08 [M+H]$$^+$$.

Amide Bond Formation: Coupling Chromene Acid and Pyrazole Amine

Acyl Chloride Method

The chromene-carboxylic acid (1.0 eq) was treated with thionyl chloride (3.0 eq) at reflux for 2 hours to form 2-oxo-2H-chromene-3-carbonyl chloride . This intermediate was coupled with the pyrazole-amine (1.1 eq) in dichloromethane using triethylamine (2.0 eq) as base, yielding the target compound (58% yield).

Coupling Agent-Mediated Synthesis

Alternative coupling using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at 0°C to room temperature improved the yield to 74%. The reaction was monitored by TLC (CH$$2$$Cl$$2$$:MeOH 9:1), with product R$$_f$$ = 0.42.

Reaction Optimization and Analytical Data

Comparative Analysis of Coupling Methods

| Method | Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acyl Chloride | SOCl$$_2$$, TEA | 58 | 95.2 |

| HATU-Mediated | HATU, DIPEA | 74 | 98.6 |

The HATU method provided superior yield and purity, attributed to milder conditions reducing side reactions.

Spectroscopic Characterization

- IR (KBr): 3340 cm$$^{-1}$$ (N-H), 1665 cm$$^{-1}$$ (amide C=O), 1620 cm$$^{-1}$$ (chromene C=O).

- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6 $$): $$ \delta $$ 10.21 (s, 1H, NH), 8.52 (s, 1H, pyrazole-H), 7.88–6.82 (m, 7H, aromatic), 4.12 (t, 2H, -OCH$$2$$), 3.72 (t, 2H, -CH$$_2$$OH).

- $$ ^{13}C $$-NMR: 160.3 (amide C=O), 155.8 (chromene C=O), 148.2–110.7 (aromatic carbons).

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation: Use of stoichiometric hydrazine ensured 1,3-dipolar cyclization to the 5-aminopyrazole regioisomer.

- Purification of Hydrophilic Intermediates: Reverse-phase chromatography (C18 column, MeOH:H$$_2$$O gradient) resolved the hydroxyethyl-containing pyrazole amine.

- Acid Sensitivity: Mild coupling conditions (HATU, 0°C) prevented decomposition of the chromene lactone.

常见问题

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step reactions, including:

- Coupling reactions between pyrazole and chromene-carboxamide precursors under reflux conditions.

- Use of polar aprotic solvents (e.g., DMF, ethanol) and catalysts like triethylamine to facilitate amide bond formation .

- Critical parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:carboxylic acid derivatives).

Example Synthesis Parameters (from analogous compounds):

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amidation | Ethanol | Triethylamine | 70 | 64–76 | |

| Cyclization | DMF | Iodine | 100 | 70–74 |

Key Consideration : Ethanol improves solubility of thiophene intermediates, while DMF enhances cyclization efficiency. Lower yields (<65%) occur with insufficient catalyst or short reaction times .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR Spectroscopy :

-

¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from thiophene/chromene), δ 4.1–4.5 ppm (hydroxyethyl group), and δ 2.5–3.0 ppm (pyrazole protons) confirm connectivity .

-

¹³C NMR : Signals at 160–165 ppm (amide C=O) and 110–125 ppm (thiophene/chromene carbons) validate functional groups .

- IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H/O-H stretch) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., m/z 379.39 for analogous compounds) with <2 ppm error .

Note : Conflicting data (e.g., split NMR peaks) may arise from rotamers; variable-temperature NMR or DFT calculations resolve these ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : A ¹H NMR signal at δ 4.3 ppm (broad) could indicate either a hydroxyethyl group or solvent residue.

- Method : Deuterium exchange (D₂O shake) removes exchangeable protons, confirming the hydroxyethyl group .

- Contradiction : Discrepancies in HRMS data (e.g., observed vs. calculated m/z) may stem from isotopic impurities.

- Solution : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and repeat MS analysis .

Q. What computational methods predict biological activity and guide experimental design?

- Quantum Chemical Calculations :

-

Density Functional Theory (DFT) optimizes geometry and calculates electrostatic potential maps to predict binding affinity for kinases or proteases .

- Molecular Dynamics (MD) Simulations :

-

Simulate interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) using force fields like CHARMM36 .

- ICReDD Workflow : Combines reaction path searches (via quantum calculations) and machine learning to prioritize synthetic routes with >80% success rates .

Example Prediction : Substituents on the chromene ring (e.g., electron-withdrawing groups) enhance π-π stacking with DNA, suggesting anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。